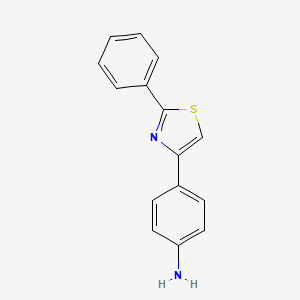

4-(2-Phenyl-1,3-thiazol-4-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Phenyl-1,3-thiazol-4-yl)aniline is a chemical compound with the molecular formula C15H12N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline or similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring in 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of this compound is 252.33 .Chemical Reactions Analysis

Thiazoles, including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .科学的研究の応用

Pharmacological Applications : A study by Patel et al. (2013) synthesized derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline that exhibited significant properties in terms of anticancer and HIV treatment. These compounds showed promising antimicrobial activity, indicating their potential in pharmacological research (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Antiviral Research : Eno et al. (2022) reported the synthesis of a compound related to 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, demonstrating significant binding affinity to SARS-CoV-2 proteins. This suggests potential applications in antiviral drug development (Eno, Louis, Unimuke, Egemonye, Adalikwu, Agwupuye, Odey, Abu, Eko, Ifeatu, & Ntui, 2022).

Material Science and Electroluminescence : A novel class of compounds including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline derivatives was synthesized by Doi et al. (2003). These materials exhibited intense fluorescence emission and high stability, making them excellent candidates for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Antimicrobial Activity : Research by Yolal et al. (2012) focused on synthesizing derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, which displayed high anti-Mycobacterium smegmatis activity. This indicates the compound's potential in developing new antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Corrosion Inhibition : Udhayakala et al. (2013) conducted a study on thiadiazolines, including derivatives of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, as corrosion inhibitors for mild steel in acidic mediums. The study revealed their effectiveness, highlighting applications in material protection (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).

特性

IUPAC Name |

4-(2-phenyl-1,3-thiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPGDXLYFPHBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365979 |

Source

|

| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenyl-1,3-thiazol-4-yl)aniline | |

CAS RN |

25021-48-1 |

Source

|

| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)